molecular formula C13H14NP B14424136 2-[(Phenylphosphanyl)methyl]aniline CAS No. 82632-04-0

2-[(Phenylphosphanyl)methyl]aniline

Cat. No.: B14424136
CAS No.: 82632-04-0
M. Wt: 215.23 g/mol
InChI Key: PKCYXKLNUFKWEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Phenylphosphanyl)methyl]aniline is a nitrogen- and phosphorus-containing aromatic compound characterized by an aniline backbone substituted at the 2-position with a phenylphosphanyl-methyl group. Key features of this class of compounds include:

  • Air stability: Unlike many phosphine derivatives, 2-(phenylphosphanyl)aniline demonstrates stability under ambient conditions, enabling easier handling and purification via silica-gel chromatography .
  • Electronic properties: The electron-donating phosphanyl group and aromatic amine moiety make it a candidate for coordination chemistry, catalysis, or heterocyclic synthesis .

Properties

CAS No.

82632-04-0

Molecular Formula

C13H14NP

Molecular Weight

215.23 g/mol

IUPAC Name

2-(phenylphosphanylmethyl)aniline

InChI

InChI=1S/C13H14NP/c14-13-9-5-4-6-11(13)10-15-12-7-2-1-3-8-12/h1-9,15H,10,14H2

InChI Key

PKCYXKLNUFKWEX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)PCC2=CC=CC=C2N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Phenylphosphanyl)methyl]aniline typically involves the reaction of aniline with a phenylphosphanyl reagent. One common method is the nucleophilic substitution reaction where aniline reacts with a phenylphosphanyl halide under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphanyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[(Phenylphosphanyl)methyl]aniline can undergo various chemical reactions, including:

    Oxidation: The phenylphosphanyl group can be oxidized to form phosphine oxides.

    Reduction: The compound can be reduced to form secondary amines or phosphines.

    Substitution: Electrophilic aromatic substitution reactions can occur at the aniline ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products

    Oxidation: Phenylphosphine oxide derivatives.

    Reduction: Secondary amines or phosphines.

    Substitution: Halogenated or nitrated aniline derivatives.

Scientific Research Applications

2-[(Phenylphosphanyl)methyl]aniline has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Medicine: Investigated for its potential use in drug design and development.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-[(Phenylphosphanyl)methyl]aniline depends on its application. In catalysis, the compound acts as a ligand, coordinating with metal centers to facilitate various chemical reactions. In biological systems, it may interact with specific molecular targets, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of 2-(phenylphosphanyl)aniline and structurally/functionally related compounds:

3-[(Phenylsulfonyl)methyl]aniline Hydrochloride

Property 2-(Phenylphosphanyl)aniline 3-[(Phenylsulfonyl)methyl]aniline Hydrochloride
Substituent Phenylphosphanyl Phenylsulfonyl
Synthesis Pd-catalyzed cross-coupling + reduction (LiAlH₄, 72% yield) Reflux in HCl/ethanol (91% yield)
Stability Air-stable Hygroscopic (hydrochloride salt)
Applications Ligand for catalysis Potential use in pharmaceuticals (sulfonyl group)
Key Data $^{31}$P NMR: δ 36.1 IR, NMR, GC-MS data provided; m.p. 215–217°C

Analysis: The sulfonyl analogue exhibits higher synthetic yield but requires acidic conditions and forms a hygroscopic salt.

2-(Diphenylphosphino)-N-[2-(diphenylphosphino)phenyl]aniline

Property 2-(Phenylphosphanyl)aniline 2-(Diphenylphosphino)-N-[2-(diphenylphosphino)phenyl]aniline
Substituent Monodentate phosphanyl Bidentate diphenylphosphino
Molecular Weight 201.22 g/mol (calculated) 537.58 g/mol
Coordination Monodentate ligand Potential bidentate ligand
Synthesis Complexity Moderate (two-step synthesis) Likely multi-step (exact method unspecified)

Analysis: The diphenylphosphino derivative’s bulkier structure and bidentate capability make it more suitable for stabilizing metal complexes in catalysis, though its synthesis is likely more complex .

2-[(Phenylamino)methyl]aniline

Property 2-(Phenylphosphanyl)aniline 2-[(Phenylamino)methyl]aniline
Substituent Phosphanyl-methyl Phenylamino-methyl
Molecular Weight 201.22 g/mol 198.27 g/mol
Electronic Effects Electron-donating (P) Electron-withdrawing (N)
Applications Catalysis Intermediate for dyes or polymers

Analysis: The nitrogen-based substituent in 2-[(phenylamino)methyl]aniline alters electronic properties, favoring applications in organic synthesis over catalysis .

Phosphate Salts of Aniline (e.g., Methyl Phosphate)

Property 2-(Phenylphosphanyl)aniline Aniline Methyl Phosphate
Bonding C–P covalent bond Ionic phosphate linkage
Solubility Organic solvents Water-soluble (ionic nature)
Reactivity Ligand formation Acid/base reactivity

Analysis: Phosphate salts exhibit distinct solubility and reactivity due to ionic bonding, limiting their utility in organometallic chemistry compared to covalent phosphanyl derivatives .

Data Tables

Table 2: Spectroscopic Data Comparison

Compound $^{31}$P NMR (δ) IR/NMR Features
2-(Phenylphosphanyl)aniline 36.1 Not reported
3-[(Phenylsulfonyl)methyl]aniline HCl N/A IR: S=O stretch ~1150 cm⁻¹

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.